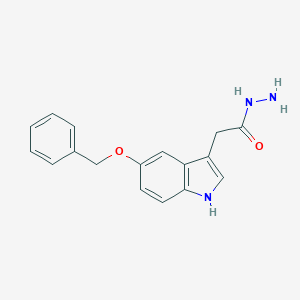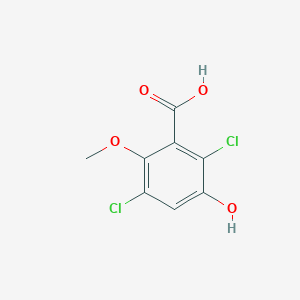
2,7-Dimethylnaphthalene
Overview
Description
Synthesis Analysis
Synthesis of 2,7-Dimethylnaphthalene and its isomers involves several chemical processes. An improved preparation method for 1,7-dimethylnaphthalene, which serves as a precursor for the synthesis of diazoniahexacyclic salts, highlights the significance of reaction conditions on the formation of specific isomers. This method underscores the importance of acid selection in the cyclization step for achieving desired selectivity (Granzhan, Bats, & Ihmels, 2006). Additionally, transmethylation of β-methylnaphthalene has been explored as a route for synthesizing 2,6-dimethylnaphthalene, which involves the use of tetramethylbenzene and trimethylbenzene as methylating agents, with A1C13 as a catalyst (Xue-feng, 2002).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives exhibits intriguing features. For example, X-ray diffraction analysis of certain compounds derived from 1,7-dimethylnaphthalene reveals a helicene structure in the crystalline state, offering insights into the molecular architecture and potential steric effects associated with substitutions at specific positions on the naphthalene ring (Granzhan, Bats, & Ihmels, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of this compound involve complex interactions and transformations. A study on the atmospheric oxidation mechanism of this compound by the OH radical suggests distinct pathways compared to monocyclic aromatic benzenes, highlighting the importance of specific molecular configurations and substituent effects on reactivity (Zhang, Xu, & Wang, 2013).
Physical Properties Analysis
Investigations into the physical properties of sterically hindered dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, reveal significant insights into steric effects and molecular dynamics. Neutron diffraction studies have provided detailed information on the structural constraints imposed by methyl group librations, enhancing our understanding of molecular behavior in solid states (Wilson & Nowell, 2000).
Chemical Properties Analysis
The selective synthesis and complexation behaviors of this compound derivatives demonstrate the compound's versatile chemical properties. For instance, the treatment of a dimethylnaphthalene isomer mixture with 2,4,7-trinitrofluorenone led to predominant formation of specific complexes, showcasing the selectivity and potential for molecular recognition through charge-transfer interactions (Suzuki et al., 1992).
Scientific Research Applications
Environmental Studies and Pollution Analysis : Research by Schnell, Gruger, and Malins (1980) explored the use of coho salmon liver microsomes with 2,7-DMN in studying the disposition of xenobiotics in marine environments affected by petroleum pollution (Schnell, Gruger, & Malins, 1980).
Chemical Synthesis and Industrial Applications : Zhang, Feng, Lyu, and Li (2014) reported on the exceptional shape-selectivity and stability of SAPO-11 zeolites in synthesizing 2,7-DMN from methylation of naphthalene, crucial for polyethylene naphthalate synthesis (Zhang, Feng, Lyu, & Li, 2014).
Analytical Chemistry : Schenk, Mao, Smuts, Walsh, Kroll, and Schug (2016) found that gas chromatography-vacuum ultraviolet spectroscopy effectively separates dimethylnaphthalene isomers, useful in analyzing jet and diesel fuel samples (Schenk et al., 2016).
Molecular Studies : Suzuki, Fujii, Miyashi, and Yamashita (1992) demonstrated that selective complexation of 2,7-DMN with 2,4,7-trinitrofluorenone in charge-transfer crystals forms stable complexes, useful in molecular recognition studies (Suzuki, Fujii, Miyashi, & Yamashita, 1992).
Atmospheric Chemistry : Zhang, Xu, and Wang (2013) explored the atmospheric oxidation mechanism of 2,7-DMN, noting its distinct pathway from monocyclic aromatic benzenes, relevant in environmental chemistry (Zhang, Xu, & Wang, 2013).
Supercritical Fluids and Separation Processes : Iwai, Uchida, Mori, Higashi, Matsuki, Furuya, Arai, Yamamoto, and Mito (1994) investigated the adsorption separation of isomeric dimethylnaphthalene mixture in supercritical carbon dioxide using zeolite, showing potential for selective adsorption of 2,7-DMN (Iwai et al., 1994).
Organic Chemistry and Catalysis : Gore and Siddiquei (1972) studied the Friedel-Crafts acetylation and benzoylation of 2,7-DMN, producing isomer mixtures, significant in organic synthesis research (Gore & Siddiquei, 1972).
Mechanism of Action
Target of Action
It is known to interact with theOH radical .
Mode of Action
The reaction of 2,7-Dimethylnaphthalene is mainly initiated by the addition of the OH radical to the C(1) position, forming a radical adduct .
Biochemical Pathways
The interaction with the oh radical suggests that it may be involved inoxidative processes .
Result of Action
It is known to form a radical adduct through its interaction with the oh radical .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical species, temperature, and pressure can affect the rate and extent of its interaction with the OH radical .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2,7-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSMQNJLZKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060386 | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582-16-1 | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,7-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, studies have reported on the: * Nuclear Magnetic Resonance (NMR) spectra: These studies provide information about the hydrogen atom arrangement within the molecule. [, , ]* Fluorescence excitation and dispersed fluorescence spectra: These studies reveal information about the vibronic structures of the ground and excited singlet electronic states of this compound. []
A: this compound demonstrates stability under various conditions, making it suitable for diverse applications. For example:* High Temperatures: It can withstand the high temperatures used in processes like supercritical fluid extraction and zeolite-catalyzed reactions. [, , ]* Organic Solvents: It readily dissolves in organic solvents like ethanol and methanol, proving valuable for solubility studies and separation techniques. []
ANone: this compound serves as both a reactant and a product in zeolite-catalyzed reactions:
- Reactant: It undergoes isomerization and disproportionation reactions in the presence of zeolite catalysts like HZSM-5. [, , ]
- Product: It is formed selectively during the disproportionation of 2-methylnaphthalene over modified ZSM-5 catalysts, highlighting the shape-selective nature of these reactions. [, , ]
A: The unique pore structure of specific zeolites, like HZSM-5 and SAPO-11, favors the formation of this compound over other isomers. This shape selectivity arises from the specific pore dimensions and geometry of these catalysts, allowing preferential formation and diffusion of the desired this compound isomer. [, ]
ANone: Computational methods have played a crucial role in understanding and predicting the behavior of this compound:
- Adsorption Equilibria: Neural network models have been successfully employed to predict the adsorption of this compound and its isomers from supercritical carbon dioxide onto zeolites, showcasing the potential of computational approaches in separation processes. []
ANone: Studies show that this compound, a polycyclic aromatic hydrocarbon commonly found in crude oil, can be biodegraded by microorganisms under specific conditions:
- Anaerobic Degradation: In anoxic environments like contaminated aquifers, anaerobic microorganisms can degrade this compound, particularly in the presence of sulfate as an electron acceptor. [] This biodegradation process contributes to the natural attenuation of hydrocarbon pollutants in the environment.
ANone: Researchers utilize a variety of analytical techniques for the characterization and quantification of this compound:
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is widely employed for separating and identifying this compound in complex mixtures like coal extracts and environmental samples. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful tool for separating and quantifying this compound, especially when studying its adsorption behavior on different materials. []
ANone: The solubility of this compound has been investigated in various systems:
- Supercritical Carbon Dioxide: Studies have explored the solubility of this compound in supercritical carbon dioxide, a green solvent, to assess its potential for extraction and separation processes. []
- Binary and Ternary Mixtures: The solubility of this compound has been studied in binary mixtures with ethanol and methanol, as well as in ternary mixtures containing both solvents, providing valuable data for understanding its phase behavior and potential for crystallization-based separations. []
ANone: The research on this compound has witnessed significant advancements over the years:
- Early Studies on Thermodynamic Properties: Pioneering work focused on precisely measuring the thermodynamic properties of this compound, including its vapor pressure, enthalpy of vaporization, and heat capacity, laying the foundation for understanding its physical behavior. [, ]
- Exploration of Selective Synthesis: Researchers have dedicated significant efforts to develop selective synthesis routes for this compound, particularly focusing on shape-selective catalysis using zeolites, aiming for more efficient and sustainable production methods. []
ANone: The study of this compound exemplifies the interconnected nature of scientific disciplines:
- Organic Chemistry and Catalysis: Research on the synthesis and reactivity of this compound employing zeolite catalysts demonstrates the synergy between organic chemistry and catalysis, leading to novel approaches for producing valuable chemicals. [, ]
- Analytical Chemistry and Environmental Science: The application of analytical techniques like GC-MS to investigate the environmental fate and biodegradation of this compound highlights the crucial link between analytical chemistry and environmental science in addressing pollution concerns. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

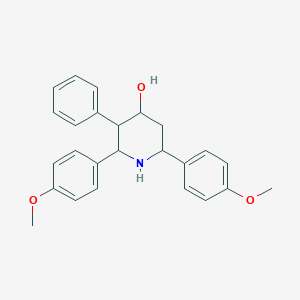
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)


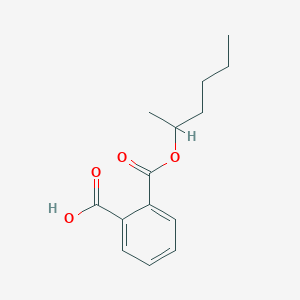
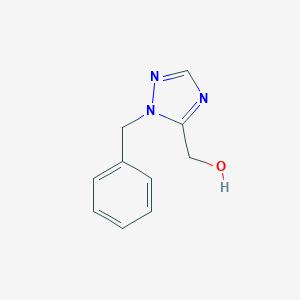
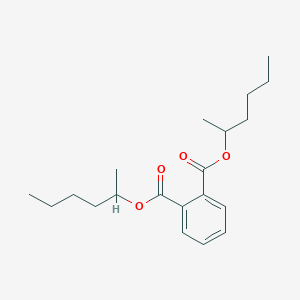
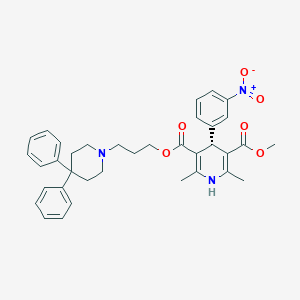
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
